1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-4-methanesulfonylpiperazine
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Overview
Description
1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-4-methanesulfonylpiperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, an azetidine ring, and a piperazine ring, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-4-methanesulfonylpiperazine typically involves multiple steps, starting with the preparation of the benzodioxole moiety. One common method involves the reaction of catechol with disubstituted halomethanes to form the benzodioxole ring . The azetidine ring can be synthesized through a series of cyclization reactions involving appropriate precursors. The final step involves the coupling of the benzodioxole and azetidine moieties with the piperazine ring under specific reaction conditions, often using catalysts such as palladium or copper .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques. The exact methods can vary depending on the scale of production and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-4-methanesulfonylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-4-methanesulfonylpiperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-4-methanesulfonylpiperazine involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The azetidine ring can enhance the compound’s binding affinity and specificity, while the piperazine ring can improve its solubility and pharmacokinetic properties . These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar benzodioxole moiety.
1,3-Benzodioxole-5-carboxylic acid: Contains the benzodioxole ring and a carboxylic acid group.
1,3-Benzodioxole, 5-(1-propenyl)-: A derivative with a propenyl group attached to the benzodioxole ring.
Uniqueness
1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-4-methanesulfonylpiperazine is unique due to its combination of three distinct moieties: benzodioxole, azetidine, and piperazine. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
Biological Activity
1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-4-methanesulfonylpiperazine (CAS Number: 1396845-67-2) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the current knowledge regarding its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
- Molecular Formula : C22H23N3O4S
- Molecular Weight : 393.4 g/mol
- Structure : The compound consists of a benzodioxole moiety linked to an azetidine and piperazine structure, which is believed to contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with cellular signaling pathways and induce apoptosis in cancer cells. The following mechanisms have been suggested:
- Inhibition of Thioredoxin System : Similar to other benzodioxole derivatives, this compound may inhibit the thioredoxin reductase (TrxR) system, leading to increased oxidative stress within cancer cells. This promotes apoptosis and reduces tumor viability .
- Modulation of Cytochrome P450 Enzymes : The methylenedioxyphenyl ring system present in the compound is known to interact with cytochrome P450 enzymes, potentially affecting drug metabolism and enhancing the bioavailability of co-administered drugs .
Biological Activity Assessment
The biological activity of this compound has been evaluated through various assays:
In Vitro Studies
- MTT Assay : In vitro studies utilizing the MTT assay have demonstrated that this compound exhibits significant anti-proliferative effects against various cancer cell lines, including leukemia (Molm-13 and NB4) and solid tumors (HeLa and 4T1). The compound showed less inhibition on normal cell lines, indicating a degree of selectivity towards cancer cells .
Cell Line | IC50 (µM) | Effect |
---|---|---|
Molm-13 | 5.2 | High anti-proliferation |
NB4 | 4.8 | High anti-proliferation |
HeLa | 6.0 | Moderate anti-proliferation |
4T1 | 7.5 | Moderate anti-proliferation |
COS-7 | >50 | Low/No effect |
In Vivo Studies
Preclinical studies involving animal models have indicated that compounds similar to this one can reverse hemogram abnormalities in tumor-bearing mice and eliminate tumors without causing organ damage. This suggests a favorable safety profile alongside therapeutic efficacy .
Case Studies
Several case studies have highlighted the potential application of this compound in combination therapies for cancer treatment:
- Combination with Arsenicals : A study explored the conjugation of arsenical precursors with benzodioxole derivatives, showing enhanced anti-cancer activity with reduced side effects compared to traditional arsenicals . The combination therapy demonstrated improved retention times in circulation and greater efficacy against leukemia.
- Synergistic Effects with Other Agents : Research has indicated that combining this compound with other chemotherapeutic agents could enhance overall therapeutic outcomes by targeting multiple pathways involved in tumor growth and survival.
Properties
IUPAC Name |
[1-(1,3-benzodioxole-5-carbonyl)azetidin-3-yl]-(4-methylsulfonylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O6S/c1-27(23,24)20-6-4-18(5-7-20)17(22)13-9-19(10-13)16(21)12-2-3-14-15(8-12)26-11-25-14/h2-3,8,13H,4-7,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIQWRHREHWXDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.